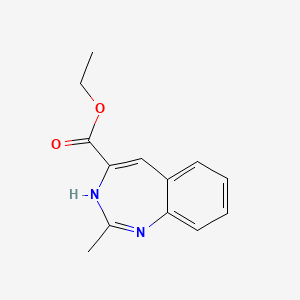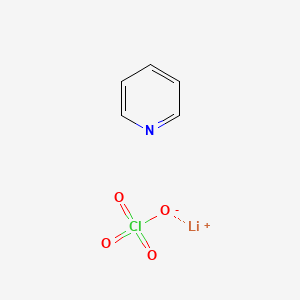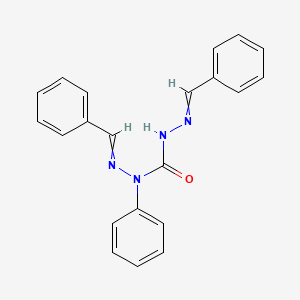![molecular formula C12H9ClN2O3S B14279358 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid CAS No. 138291-69-7](/img/structure/B14279358.png)
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a chlorinated substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-1,3-thiazole with a suitable benzoic acid derivative under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated thiazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorinated substituent may enhance the compound’s binding affinity to its target, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138291-69-7 |
|---|---|
Molekularformel |
C12H9ClN2O3S |
Molekulargewicht |
296.73 g/mol |
IUPAC-Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C12H9ClN2O3S/c13-12-15-6-7(19-12)5-14-10(16)8-3-1-2-4-9(8)11(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18) |
InChI-Schlüssel |
ADZVPBSFWQMJPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(S2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

